Anisyl butyrate chemical properties and structure
Anisyl butyrate chemical properties and structure
An In-depth Technical Guide to Anisyl Butyrate: Chemical Properties, Structure, and Scientific Applications
Introduction
Anisyl butyrate, systematically known as (4-methoxyphenyl)methyl butanoate, is an aromatic ester recognized for its significant role in the flavor and fragrance industries.[1][2] Characterized by a complex and pleasant aroma profile—often described as floral, sweet, fruity, and plum-like—it serves as a key component in a wide array of consumer products.[2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization, designed for researchers and professionals in chemistry and drug development.
Chemical Identity and Molecular Structure
Anisyl butyrate is structurally defined as the ester of anisyl alcohol (4-methoxybenzyl alcohol) and butyric acid (butanoic acid).[1][2] The presence of a para-substituted methoxy group on the benzene ring is crucial to its characteristic aroma and chemical behavior.
Key Identifiers:
Caption: 2D Chemical Structure of Anisyl Butyrate.
Physicochemical Properties
The physical and chemical properties of anisyl butyrate dictate its applications, stability, and handling requirements. It is a colorless liquid under standard conditions.[3][5]
| Property | Value | Source(s) |
| Appearance | Colorless clear liquid | [3][5] |
| Odor Profile | Sweet, floral, fruity, plum-like, anisic, buttery | [2][5] |
| Boiling Point | 270 °C at 760 mmHg | [3][5] |
| Density | ~1.045 - 1.067 g/cm³ | [2][3] |
| Refractive Index (n20/D) | ~1.500 - 1.505 | [2][3] |
| Flash Point | 115 °C (239 °F) TCC | [5] |
| Vapor Pressure | 0.003 mmHg at 25 °C (estimated) | [5] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [3][5] |
| logP (o/w) | ~2.9 - 3.2 (estimated) | [5][7] |
Synthesis and Manufacturing Protocols
The primary industrial synthesis of anisyl butyrate is achieved through Fischer esterification, a well-established acid-catalyzed reaction.[2][8] For applications requiring "natural" labeling, enzymatic synthesis offers a green chemistry alternative.[9]
Fischer Esterification Protocol
This method involves the reaction of anisyl alcohol with butyric acid, typically catalyzed by a strong acid like sulfuric acid. The reaction is reversible, necessitating specific conditions to drive the equilibrium toward the product side.
Causality of Experimental Design:
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Acid Catalyst: A strong acid (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of butyric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of anisyl alcohol.[8]
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Driving Equilibrium: According to Le Chatelier's principle, the reaction equilibrium can be shifted to favor ester formation by either using a large excess of one reactant (typically the less expensive alcohol) or by removing water as it is formed.[8] Water removal is often accomplished using a Dean-Stark apparatus during reflux.
Step-by-Step Methodology:
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Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, charge equimolar amounts of anisyl alcohol and butyric acid. An appropriate solvent that forms an azeotrope with water, such as toluene, is added.
-
Catalyst Addition: Add a catalytic amount (typically 1-2% of the total reactant weight) of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water separates and can be removed, driving the reaction to completion.
-
Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture. Neutralize the acid catalyst with a weak base solution (e.g., sodium bicarbonate). Wash the organic layer with brine to remove residual water-soluble impurities.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Remove the solvent by rotary evaporation. The crude ester is then purified by vacuum distillation to yield high-purity anisyl butyrate.
Caption: Fischer Esterification Workflow for Anisyl Butyrate Synthesis.
Enzymatic Synthesis
Biocatalysis using immobilized lipases presents an alternative, particularly for producing "natural" flavor compounds.[9] This method avoids harsh acidic conditions and high temperatures. The reaction involves incubating the precursor alcohol and acid with a lipase (e.g., from Thermomyces lanuginosus or Candida antarctica) in a non-aqueous solvent like hexane.[9] While reaction times are typically longer, this approach offers high specificity and is considered a more sustainable manufacturing process.
Spectroscopic Analysis
Definitive identification and quality control of anisyl butyrate rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
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¹H NMR: The proton NMR spectrum is highly characteristic. It would show distinct signals for the aromatic protons (two doublets in the ~6.8-7.3 ppm region), a singlet for the benzylic methylene protons (-CH₂-) around 5.0 ppm, a singlet for the methoxy (-OCH₃) protons near 3.8 ppm, and signals for the butyrate chain (a triplet, a sextet, and a triplet) in the upfield region (~0.9-2.3 ppm).
-
¹³C NMR: The carbon spectrum would confirm the presence of the ester carbonyl carbon (~173 ppm), aromatic carbons (between ~114-160 ppm), the benzylic carbon (~66 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons of the butyrate group.
-
-
Mass Spectrometry (MS):
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Infrared (IR) Spectroscopy:
-
The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. Additional strong bands around 1250 cm⁻¹ and 1170 cm⁻¹ correspond to the C-O stretching vibrations of the ester and the aryl ether, respectively.
-
Applications in Industry
Anisyl butyrate's primary value lies in its versatile organoleptic properties.
-
Flavor Industry: It is a synthetic flavoring agent used to impart or enhance fruity and sweet notes.[2] It is particularly effective in creating profiles of plum, apricot, and peach and is also used to intensify vanilla flavors.[1][2] Common applications include ice cream, candy, baked goods, and beverages at concentrations typically ranging from 5 to 15 ppm.[2][5]
-
Fragrance Industry: In perfumery, it acts as a modifier and fixative, adding a sweet, floral lift to compositions like gardenia, freesia, and magnolia.[2] Its moderate volatility allows it to contribute to both the heart and base notes of a fragrance, and it is used in fine fragrances, air care products, and fabric softeners.[1]
Safety and Regulatory Status
Anisyl butyrate has been evaluated for safety by international regulatory bodies.
-
GRAS Status: The Flavor and Extract Manufacturers Association (FEMA) has declared it Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[6]
-
JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated anisyl butyrate and concluded it poses "no safety concern at current levels of intake when used as a flavouring agent."[3]
-
Handling: While classified as having low toxicity, standard laboratory precautions should be observed.[1] This includes using personal protective equipment (gloves, goggles) and ensuring adequate ventilation to avoid inhalation of vapors.[1] It should be stored in sealed containers in a cool, well-ventilated area away from oxidizing agents.[1]
Conclusion
Anisyl butyrate is a well-characterized aromatic ester with significant commercial value. Its distinct chemical structure, dominated by the p-methoxybenzyl and butyrate moieties, gives rise to its desirable physicochemical and sensory properties. A thorough understanding of its synthesis via Fischer esterification, its spectroscopic fingerprint, and its established safety profile is essential for its effective and responsible use in research, development, and industrial applications.
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Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc. [Link]
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ANISYL BUTYRATE | FEMA. Flavor and Extract Manufacturers Association. [Link]
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Chemical Substance - p-Anisyl butyrate. Government of Canada. [Link]
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Showing Compound 4-Methoxybenzyl butanoate (FDB013594). FooDB. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Figure 1. Proposed structure of Anisyl butyrate with atom numbering for NMR correlation analysis.
